molecular formula C18H21NO3 B11031204 3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11031204
M. Wt: 299.4 g/mol
InChI Key: VRLWHIPRAMRFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound that belongs to the class of pyranoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of catalytic amounts of piperidine and involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound can be achieved by scaling up the laboratory synthesis methods. The key steps involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyranoquinolinones, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyranoquinolinone ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-acetyl-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-acetyl-6,8,8,9-tetramethyl-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C18H21NO3/c1-10-9-18(3,4)19(5)15-8-16-12(6-13(10)15)7-14(11(2)20)17(21)22-16/h6-8,10H,9H2,1-5H3

InChI Key

VRLWHIPRAMRFAL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.